Product packaging for 6-(Aminomethyl)-1H-indazol-3-amine(Cat. No.:CAS No. 368426-75-9)

6-(Aminomethyl)-1H-indazol-3-amine

Cat. No.: B033233
CAS No.: 368426-75-9
M. Wt: 162.19 g/mol
InChI Key: WVCSMKWWSLUJBY-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-1H-indazol-3-amine is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This bifunctional indazole derivative features both a 3-amino group on the heterocyclic core and a primary aminomethyl group at the 6-position, making it a versatile scaffold for the synthesis of more complex molecules. Its primary research value lies in its role as a key intermediate for the development of kinase inhibitors, particularly those targeting receptor tyrosine kinases and serine/threonine kinases implicated in oncogenic signaling pathways. The molecule's structure allows researchers to functionalize it at two distinct sites, enabling the creation of targeted compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. It is frequently explored in the design of potential therapeutic agents for cancer, inflammatory diseases, and central nervous system disorders. Researchers utilize this compound to probe biological mechanisms and develop novel chemical probes, leveraging its capacity to interact with critical enzymatic active sites. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N4 B033233 6-(Aminomethyl)-1H-indazol-3-amine CAS No. 368426-75-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(aminomethyl)-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c9-4-5-1-2-6-7(3-5)11-12-8(6)10/h1-3H,4,9H2,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCSMKWWSLUJBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CN)NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Aminomethyl 1h Indazol 3 Amine and Its Derivatives

General Synthetic Strategies for Indazole Core Structures

The construction of the indazole scaffold is a fundamental aspect of synthesizing 6-(aminomethyl)-1H-indazol-3-amine. A variety of synthetic methods have been developed, ranging from classical cyclization reactions to modern catalyzed processes. These strategies often focus on the formation of the crucial N-N bond and the bicyclic ring system.

Cyclization Reactions in Indazole Synthesis

Cyclization reactions are a cornerstone of indazole synthesis. These methods typically involve the formation of the pyrazole (B372694) ring fused to a benzene (B151609) ring. One common approach is the reaction of a suitably substituted o-toluidine (B26562) derivative with a nitrosating agent, which then undergoes intramolecular cyclization. For example, the diazotization of o-toluidines followed by ring closure can yield the 1H-indazole core. parchem.com

Another powerful cyclization strategy involves the treatment of arylhydrazones with an oxidizing agent. For instance, diaryl and tert-butyl aryl ketone hydrazones can be converted to 1H-indazoles via direct aryl C-H amination using iodine in the presence of potassium iodide and sodium acetate (B1210297). nih.gov Similarly, the use of [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant for arylhydrazones provides a metal-free pathway to indazoles with good functional group tolerance. nih.gov

Reductive cyclization is also a viable route. The reduction of o-nitrobenzylidene amines, for example, can lead to the formation of 2-aryl-2H-indazoles. organic-chemistry.org

Catalyst-Based Methodologies

The use of catalysts has significantly advanced the synthesis of indazoles, offering improved efficiency, selectivity, and milder reaction conditions. These methods can be broadly categorized into transition metal-catalyzed and acid-base catalyzed approaches.

Transition metals, particularly palladium and copper, have been extensively used in indazole synthesis. researchgate.net Palladium-catalyzed intramolecular amination of aryl halides is a versatile method for constructing a wide variety of substituted indazoles. nih.gov For instance, a general two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles involves a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone, followed by an acidic deprotection and cyclization sequence. organic-chemistry.org

Copper-catalyzed reactions have also proven effective. A notable example is the coupling of 2-halobenzonitriles with hydrazine (B178648) derivatives. This can proceed through a cascade process of coupling and condensation to yield substituted 3-aminoindazoles. organic-chemistry.org Furthermore, copper(II) acetate can mediate N-N bond formation in the cyclization of ketimines derived from o-aminobenzonitriles and organometallic reagents, using oxygen as the sole oxidant. nih.gov Rhodium and cobalt have also been employed in C-H activation and C-N/N-N coupling reactions to form the indazole ring. nih.gov

The following table summarizes some examples of transition metal-catalyzed indazole syntheses:

CatalystStarting MaterialsProduct TypeReference
Pd(PPh₃)₄3-Iodoindazoles and aryl/heteroaryl boronic acids3-Arylindazoles researchgate.net
Palladium2-Bromobenzonitriles and benzophenone hydrazone3-Aminoindazoles organic-chemistry.org
Copper2-Halobenzonitriles and hydrazine derivatives3-Aminoindazoles organic-chemistry.org
Cu(OAc)₂o-Aminobenzonitriles and organometallic reagents1H-Indazoles nih.gov
Rhodium/CopperImidate esters and nitrosobenzenes1H-Indazoles nih.gov

Acid and base catalysis plays a crucial role in several indazole synthetic routes. For instance, the cyclization of N-nitroso-o-toluidines can be facilitated by acidic conditions. nih.gov Base-mediated cyclization is also common. The reaction of 2-fluorobenzonitrile (B118710) with hydrazine hydrate (B1144303) in n-butanol under reflux is a known method for preparing 3-aminoindazole. nih.gov

Green Chemistry Principles in Indazole Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly methods for chemical synthesis. In the context of indazole synthesis, this has led to the exploration of greener solvents, catalysts, and energy sources. For example, the use of lemon peel powder as a natural, biodegradable catalyst in the synthesis of 1H-indazoles under ultrasound irradiation has been reported. Another approach involves the use of ammonium (B1175870) chloride as a mild, inexpensive catalyst in ethanol, a relatively green solvent.

Specific Synthetic Pathways to this compound

Several synthetic routes have been developed to specifically access this compound. These pathways often start from readily available precursors and involve the strategic introduction of the aminomethyl and amino functionalities.

One of the most direct routes involves the reductive amination of a 6-aminoindazole precursor with formaldehyde. A variation of this approach involves the initial protection of the reactive amino groups of 6-aminoindazole by acetylation. This is followed by reductive amination using a reducing agent such as sodium cyanoborohydride in methanol. The final step is the hydrolysis of the acetyl group under acidic conditions to yield the desired product.

Another common strategy begins with 6-nitro-1H-indazole. This starting material can undergo methylation, for instance with dimethyl carbonate, to introduce a methyl group. google.com Subsequent reduction of the nitro group to an amine, often achieved through catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst, yields a 6-aminoindazole derivative. nih.gov The aminomethyl group can then be introduced through various methods. One such method is the alkylation of the 6-nitro-1H-indazole with methyl iodide, followed by catalytic hydrogenation to simultaneously reduce the nitro group and form the aminomethyl group.

A scalable two-step protocol starting from halogenated benzonitriles has also been reported. This method begins with the bromination of 2,6-dichlorobenzonitrile (B3417380) using N-bromosuccinimide (NBS) in sulfuric acid to produce 3-bromo-2,6-dichlorobenzonitrile. Cyclization of this intermediate in a suitable solvent like 2-methyltetrahydrofuran (B130290) (2-MeTHF) at elevated temperatures forms the indazole core. The aminomethyl group is then introduced via a Buchwald-Hartwig amination with benzophenone imine, followed by hydrolysis to give the final product.

A plausible pathway could also involve starting with 3-amino-1H-indazole-6-carbonitrile. The cyano group at the 6-position can be reduced to an aminomethyl group. This reduction can be achieved through catalytic hydrogenation using catalysts such as Raney nickel or rhodium on alumina, often in the presence of ammonia (B1221849) to suppress the formation of secondary amines.

The following table provides a summary of key reaction steps in the synthesis of this compound and its precursors:

Starting MaterialReagents and ConditionsIntermediate/ProductReference
6-Nitro-1H-indazole1. Dimethyl carbonate, catalyst, 40-100°C; 2. Pd/C, H₂, ethanol6-Amino-1-methyl-1H-indazole google.comnih.gov
5-Bromo-2-fluorobenzonitrile (B68940)Hydrazine hydrate (80%), reflux5-Bromo-1H-indazol-3-amine nih.gov
2,6-Dichlorobenzonitrile1. NBS, H₂SO₄; 2. Heat in 2-MeTHF; 3. Buchwald-Hartwig amination; 4. HydrolysisThis compound
6-Aminoindazole1. Ac₂O; 2. Formaldehyde, NaBH₃CN, MeOH; 3. Acidic hydrolysisThis compound

Reductive Methodologies in Aminomethyl Indazole Synthesis

Reductive methods are a cornerstone in the synthesis of aminomethyl indazoles, primarily involving the reduction of a nitrile or a nitro group to the desired amine functionality. A common approach begins with a suitably substituted benzonitrile (B105546). For instance, the synthesis of 3-amino-2H-indazoles can be achieved through the reductive cyclization of substituted 2-nitrobenzonitriles. nih.gov This process often involves a two-step sequence where the nitro group is first reduced to an amine, which then facilitates the cyclization to form the indazole ring.

Another key reductive strategy is the transformation of a cyano group at the 6-position of a pre-formed indazole ring into an aminomethyl group. This is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. The choice of reducing agent is critical and depends on the other functional groups present in the molecule to avoid unwanted side reactions.

A notable example involves the synthesis of 5-(aminomethyl)-1-THP-indazole, where a 5-cyanoindazole precursor is reduced. acs.org This highlights a common pathway where a nitrile serves as a stable intermediate that is later converted to the aminomethyl group. The general mechanism for reductive amination involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion, which is then reduced to an amine. youtube.com While not directly forming the aminomethyl group on the aromatic ring, this principle is fundamental in many derivatization processes.

Derivatization from Pre-existing Indazole Scaffolds

Building upon an existing indazole core is a versatile and widely used approach to synthesize functionalized derivatives. nih.gov This strategy allows for the late-stage introduction of various functional groups, enabling the creation of diverse chemical libraries for screening purposes. The synthesis of this compound often starts from a more readily available indazole, such as 5-bromo-1H-indazol-3-amine. nih.gov

The bromo-substituted indazole can undergo a variety of cross-coupling reactions, such as the Suzuki coupling, to introduce different substituents at the 5-position. nih.gov Following the installation of a suitable functional group, such as a cyano or a protected aminomethyl group, further transformations can yield the target compound. For example, a 6-nitro-1H-indazole can be alkylated and subsequently undergo catalytic hydrogenation to reduce the nitro group to an amine, yielding the aminomethyl derivative.

The following table summarizes a typical derivatization approach starting from a halogenated indazole:

StepStarting MaterialReagents and ConditionsIntermediate/ProductPurpose
15-Bromo-1H-indazol-3-amineSubstituted boronic acid esters, PdCl2(dppf)2, Cs2CO3, 1,4-dioxane/H2O, 90°C5-Substituted-1H-indazol-3-amineIntroduction of diverse functional groups via Suzuki coupling. nih.gov
25-Substituted-1H-indazol-3-amineChloroacetic anhydride, alkaline conditionsN-(5-Substituted-1H-indazol-3-yl)-2-chloroacetamideAcylation to prepare for further coupling. nih.gov
3N-(5-Substituted-1H-indazol-3-yl)-2-chloroacetamideThiophenols or piperazines, alkaline conditionsEthyl amide-linked indazole hybridsCoupling to introduce final side chains. nih.gov

This modular approach is highly valued in medicinal chemistry for its efficiency in generating a wide array of derivatives from a common intermediate.

Multi-step Organic Synthesis of Functionalized Indazoles

The synthesis of complex indazole derivatives, including this compound, often requires multi-step sequences. beilstein-journals.org These syntheses are designed to build the molecule logically, ensuring that each step proceeds with high yield and selectivity. A common starting point for many indazole syntheses is a substituted benzonitrile. For example, 5-bromo-2-fluorobenzonitrile can be reacted with hydrazine hydrate to form 5-bromo-1H-indazol-3-amine, a key intermediate. nih.gov

A multi-step synthesis might proceed as follows:

Formation of the Indazole Core: Reaction of a 2-halobenzonitrile with hydrazine or a substituted hydrazine to form the 3-aminoindazole ring system. organic-chemistry.orgchemrxiv.org

Functional Group Interconversion: Introduction or modification of substituents on the benzene ring. This could involve nitration, followed by reduction, or halogenation followed by cross-coupling reactions.

Side Chain Elaboration: Building the aminomethyl side chain, often from a nitrile or an aldehyde precursor through reduction or reductive amination.

The synthesis of 3-amino-1-methyl-1H-indazol-6-ol from 6-fluoro-4-hydroxy benzonitrile and methyl hydrazine illustrates a concise multi-step process to create a functionalized indazole.

Regioselective Synthesis and Isomer Control in Indazole Production

A significant challenge in indazole chemistry is controlling the regioselectivity of reactions, particularly N-alkylation, as the indazole ring has two reactive nitrogen atoms (N-1 and N-2). nih.govnih.gov The direct alkylation of 1H-indazoles often leads to a mixture of N-1 and N-2 substituted products. beilstein-journals.org The ratio of these isomers is influenced by several factors, including the solvent, the base used, and the nature of the electrophile. nih.gov

Generally, the N-1 substituted isomer is thermodynamically more stable, while the N-2 isomer is often the kinetically favored product. nih.gov Researchers have developed specific conditions to favor one isomer over the other. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N-1 alkylation for many indazole derivatives. beilstein-journals.org Conversely, Mitsunobu conditions often show a preference for the formation of the N-2 regioisomer. nih.gov

The position of substituents on the indazole ring also plays a crucial role in directing incoming groups. For instance, electron-withdrawing groups at the C-7 position can lead to excellent N-2 regioselectivity. beilstein-journals.org The separation of these isomers can be challenging, often requiring careful chromatography or recrystallization from mixed solvent systems. google.com

ConditionPreferred IsomerRationaleReference
NaH in THFN-1Favors the thermodynamically more stable product. beilstein-journals.org
Mitsunobu ReactionN-2Often kinetically controlled. nih.gov
Trimethyloxonium tetrafluoroborateN-2Efficient and regioselective for N-2 alkylation. researchgate.net
ClCO2Me with t-BuOKN-1Excellent yield for the N-1 isomer. nih.gov

Intramolecular Oxidative Cyclization Reactions in Indazole Formation

Intramolecular oxidative cyclization is a powerful strategy for constructing the indazole ring. nih.gov This method typically involves the formation of a new N-N bond through an oxidative process. A notable example is the silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones to form 1H-indazoles. acs.orgacs.org This reaction is efficient for synthesizing a variety of 3-substituted indazoles that can be difficult to obtain through other methods. nih.gov

Another approach involves the N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines. organic-chemistry.orgnih.gov This method can selectively produce different tautomeric forms of indazoles, including the 2H- and 3H-indazoles. Transition-metal-free oxidative C-N coupling methods have also been developed, using reagents like TEMPO and dioxygen as the terminal oxidant to synthesize 1H-indazoles from hydrazones. nih.gov

These cyclization reactions often proceed through radical or single-electron transfer (SET) mechanisms. nih.gov The choice of oxidant and reaction conditions is critical for achieving high yields and selectivity. For instance, a rhodium-catalyzed C-H activation and C-N/N-N coupling of imidate esters with nitrosobenzenes provides a redox-neutral pathway to 1H-indazoles. nih.gov

Structure Activity Relationship Sar and Structure Based Drug Design Sbdd of 6 Aminomethyl 1h Indazol 3 Amine Derivatives

Elucidation of Key Structural Features for Biological Activity

The biological activity of 6-(Aminomethyl)-1H-indazol-3-amine derivatives is intrinsically linked to the interplay of its core structural components: the 1H-indazole ring, the 3-amine group, and the 6-aminomethyl substituent.

The 1H-indazole-3-amine moiety is widely recognized as an effective hinge-binding fragment in many kinase inhibitors. nih.gov The nitrogen atoms of the indazole ring and the exocyclic amine at the C3-position can form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a key interaction for potent inhibition. This interaction anchors the molecule in the active site, providing a stable platform for other substituents to engage with different regions of the enzyme.

The aminomethyl group at the 6-position extends into the solvent-exposed region or other pockets of the target protein, offering a crucial vector for modifying the compound's properties. The primary amine of this group can act as a hydrogen bond donor or acceptor and provides a site for further functionalization to enhance potency, selectivity, and physicochemical properties such as solubility. The flexibility of the methylene linker allows the appended functionality to adopt an optimal orientation for binding.

Impact of Substituent Effects and Positional Functionalization on Pharmacological Profiles

The pharmacological profile of this compound derivatives can be significantly modulated by introducing substituents on the indazole ring, the 3-amine group, and the 6-aminomethyl group.

Substituents on the Indazole Ring: Modifications at other positions of the indazole ring play a crucial role in determining the inhibitory activity and selectivity of these compounds. For instance, in a series of 1H-indazole-3-amine derivatives, the nature of the substituent at the C5-position was found to have a significant effect on the anti-proliferative activity. nih.gov While direct SAR data for this compound is limited, general principles from related indazole scaffolds suggest that small, lipophilic, or halogenated substituents on the benzene (B151609) portion of the indazole ring can influence binding affinity by interacting with hydrophobic pockets within the target protein.

Functionalization of the 3-Amine Group: Acylation of the 3-amino group to form an amide can introduce additional interaction points. For example, the 1H-indazole-3-amide structure plays a critical role in the antitumor activity of the drug Entrectinib. nih.gov This modification can provide additional hydrogen bond donors and acceptors, as well as a scaffold for adding larger groups to probe deeper pockets of the active site.

Functionalization of the 6-Aminomethyl Group: The primary amine of the 6-aminomethyl substituent is a prime location for chemical modification. N-alkylation or N-acylation can be used to introduce a wide variety of functional groups. These modifications can be designed to:

Target specific subpockets: By adding groups that can interact with nearby amino acid residues, potency and selectivity can be enhanced.

Improve physicochemical properties: The introduction of polar groups can improve aqueous solubility, a key factor for oral bioavailability.

Modulate pharmacokinetic properties: Modifications can influence metabolic stability and plasma protein binding.

The following table summarizes the general impact of substitutions on related indazole scaffolds, which can be extrapolated to the this compound core.

Position of SubstitutionType of SubstituentGeneral Impact on Pharmacological Profile
Indazole Ring (e.g., C4, C5, C7)Halogens, small alkyl groupsCan enhance hydrophobic interactions and improve cell permeability.
Indazole Ring (e.g., C4, C5, C7)Polar groups (e.g., -OH, -NH2)May improve solubility but can also decrease permeability.
3-AmineAcyl groupsCan introduce additional hydrogen bonding interactions and provide a scaffold for further modifications.
6-Aminomethyl (N-substitution)Alkyl or Aryl groupsCan be tailored to fit into specific hydrophobic pockets, potentially increasing potency and selectivity.
6-Aminomethyl (N-substitution)Groups with hydrogen bond donors/acceptorsCan form additional interactions with the target protein, enhancing binding affinity.

Rational Design Strategies for Optimizing this compound Derivatives

Several rational design strategies can be employed to optimize the therapeutic potential of this compound derivatives. These approaches leverage structural information and known SAR to guide the design of new, improved compounds.

Molecular hybridization involves combining two or more pharmacophores from different bioactive molecules into a single new molecule. nih.goveurekaselect.com This strategy can lead to compounds with improved affinity, enhanced efficacy, and better safety profiles. researchgate.net For this compound derivatives, the 6-aminomethyl group serves as an ideal linker to attach another pharmacophore. For example, a known inhibitor of a different but related target could be linked to the 6-aminomethyl position to create a dual-targeting agent. This approach has been successfully used in the design of various indazole-containing compounds. nih.gov

Scaffold hopping is a computational or medicinal chemistry strategy used to identify new molecular cores that can serve as replacements for a known scaffold while maintaining similar biological activity. uniroma1.itbhsai.orgnih.gov This technique is valuable for generating novel intellectual property, improving physicochemical properties, or overcoming liabilities associated with the original scaffold. uniroma1.it Starting with the this compound core, one could explore alternative heterocyclic systems that maintain the key hinge-binding interactions of the 1H-indazol-3-amine portion while presenting the aminomethyl group in a similar spatial orientation. For instance, scaffolds like benzimidazoles have been considered as replacements for the indazole core in some contexts. nih.gov

Fragment-based drug discovery (FBDD) is a powerful method for identifying novel lead compounds. nih.gov It involves screening small, low-molecular-weight fragments for binding to the target protein. Once a fragment that binds is identified, it can be grown or linked with other fragments to create a more potent lead compound.

In the context of this compound, FBDD can be applied in two ways:

The 1H-indazol-3-amine core itself can be considered a fragment that binds to the hinge region of kinases. Screening for other fragments that bind in adjacent pockets can provide building blocks to be linked to the 6-aminomethyl position.

Alternatively, the entire this compound molecule can serve as a starting point. Fragment screening can identify small molecules that bind to nearby sites, and these can be incorporated into the design of new derivatives by modifying the 6-aminomethyl group.

Several studies have successfully employed FBDD to discover and optimize indazole-based inhibitors for various targets, demonstrating the utility of this approach in this chemical space. nih.govnih.govresearchgate.net

Biological Activities and Pharmacological Potential of 6 Aminomethyl 1h Indazol 3 Amine Derivatives

Broad-Spectrum Pharmacological Relevance of Indazole Derivatives

The 1H-indazole-3-amine core is a crucial pharmacophore that has been identified as an effective hinge-binding fragment in various kinase inhibitors. nih.govresearchgate.netnih.govnih.gov Modifications of this core structure have led to the development of a diverse library of compounds with a wide array of pharmacological properties.

Indazole derivatives have demonstrated significant potential as anti-inflammatory agents. researchgate.netresearchgate.net Studies on various indazole compounds, including 5-aminoindazole (B92378) and 6-nitroindazole, have shown that they can significantly inhibit carrageenan-induced hind paw edema in rats in a dose- and time-dependent manner. nih.gov The anti-inflammatory effects of these compounds are believed to be mediated through the inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). researchgate.netnih.gov

Research on indazole and its derivatives has revealed their capacity to scavenge free radicals, which also contributes to their anti-inflammatory action. nih.gov While specific studies on the anti-inflammatory properties of 6-(Aminomethyl)-1H-indazol-3-amine derivatives are not extensively documented in publicly available literature, the known anti-inflammatory profile of the broader indazole class suggests that derivatives of this compound could also exhibit similar activities. researchgate.netnih.gov

CompoundIn-vitro AssayIC50 Value
IndazoleCOX-2 Inhibition10.24 µM
5-AminoindazoleCOX-2 Inhibition8.19 µM
6-NitroindazoleCOX-2 Inhibition12.42 µM
Diclofenac (Standard)COX-2 Inhibition5.10 µM
Data sourced from a study on the anti-inflammatory activity of indazole and its derivatives. nih.gov

The indazole scaffold is a key component in a number of compounds exhibiting antimicrobial and antibacterial properties. researchgate.net Formulations containing this compound have been noted for their enhanced antibacterial effects, particularly against pathogens that form biofilms. nih.gov The proposed mechanism of action involves the disruption of bacterial cell signaling or metabolic pathways. nih.gov

A study on novel 3-methyl-1H-indazole derivatives showed their activity against both gram-positive and gram-negative bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella typhi, Escherichia coli, Bacillus cereus, and Providencia rettgeri. Furthermore, certain 2H-indazole derivatives have shown modest activity against various Gram-positive clinical isolates, with Minimum Inhibitory Concentration (MIC) values ranging from 64 to 128 µg/mL against Staphylococcus epidermidis and Staphylococcus aureus, including methicillin-resistant strains (MRSA).

Indazole DerivativeBacterial StrainMIC (µg/mL)
Compound 2E. faecalis~128
Compound 3E. faecalis~128
Compound 5S. epidermidis64-128
Compound 5S. aureus (including MDR strains)64-128
MIC values for selected 2H-indazole derivatives against Gram-positive clinical isolates.

The indazole nucleus is a structural component of various compounds investigated for their antiviral activities, including against the Human Immunodeficiency Virus (HIV). researchgate.net The 1H-indazole-3-amine framework, in particular, has been a focus for the development of potent inhibitors of viral replication.

For instance, a series of 1-aminobenzyl-1H-indazole-3-carboxamide analogues were synthesized and evaluated for their antiviral activity against the Hepatitis C virus (HCV). Two compounds from this series, 5n and 5t, demonstrated high potency and selectivity, making them promising candidates for further development. nih.gov

CompoundAssayIC50 (µM)EC50 (µM)
5nAntiviral (HCV)0.0130.018
5tAntiviral (HCV)0.0070.024
Potency and selectivity of 1-aminobenzyl-1H-indazole-3-carboxamide analogues against HCV. nih.gov

While direct studies on the anti-HIV activity of this compound derivatives are limited in the reviewed literature, the established antiviral potential of the broader indazole class suggests this as a promising area for future investigation.

Indazole derivatives have been investigated for their potential in treating cardiovascular diseases, including arrhythmia. nih.gov A series of indazoloxypropanolamines, designed as isosteres of the beta-blocker pindolol, have shown significant antiarrhythmic activity. researchgate.net Compounds with a methyl substitution on the N-1 position of the indazole nucleus, in particular, exhibited notable antiarrhythmic effects, which were correlated with their affinity for the β1-adrenergic receptor. researchgate.net

Another indazole derivative, DY-9760e, has demonstrated cardioprotective effects against ischemia-reperfusion injury. nih.gov Furthermore, the indazole-containing compound YC-1 has been developed for its therapeutic potential in circulatory disorders. nih.gov While specific research on the cardiovascular effects of this compound derivatives is not widely available, the activities of other indazole analogues suggest that this chemical family holds promise for the development of novel cardiovascular agents.

The search for novel antifungal agents has led to the investigation of various heterocyclic compounds, including indazole derivatives. researchgate.net Studies on N-methyl-3-aryl indazoles have shown activity against the fungal strain Candida albicans. researchgate.net

While direct antifungal screening data for derivatives of this compound is scarce, research on related structures provides insights into their potential. For example, a series of 6-substituted amiloride (B1667095) and hexamethylene amiloride (HMA) analogs, which share some structural similarities with substituted indazoles, were tested against a panel of pathogenic fungi. nih.govnih.gov Certain 6-(2-benzofuran)amiloride and HMA analogs showed a significant increase in activity against Cryptococcus neoformans and broad-spectrum activity against other pathogenic fungi, including multidrug-resistant isolates. nih.govnih.gov

CompoundFungal StrainMIC (µg/mL)MFC (µg/mL)
HMA analog 9Drug-resistant pathogenic fungi16-3216-32
5-piperidine 8Cryptococcus neoformans1616
phenylethylamine 11Cryptococcus neoformans88
Antifungal activity of selected HMA analogs. nih.govnih.gov

Indazole derivatives have also been explored for their potential as antiparasitic agents. Research has shown that certain indazole compounds possess activity against various parasites. For instance, a study on 3-chloro-6-nitro-1H-indazole derivatives revealed their biological potency against three species of Leishmania. nih.gov Compound 13 from this series was identified as a promising growth inhibitor of Leishmania major. nih.gov

In another study, a series of 2-(nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives, which can be considered structural analogs of certain indazole derivatives, were evaluated for their trypanocidal activity. mdpi.com Several of these compounds showed submicromolar IC50 values against the bloodstream form of Trypanosoma brucei rhodesiense. mdpi.com

CompoundParasiteIC50 (µM)
13 (3-chloro-6-nitro-1H-indazole derivative)Leishmania majorPromising growth inhibitor
18c (2-(nitroaryl)-5-substituted-1,3,4-thiadiazole derivative)Trypanosoma cruzi0.125
VNI (CYP51 inhibitor)Trypanosoma cruzi (bloodstream trypomastigotes)11
Antiparasitic activity of selected heterocyclic compounds. nih.govmdpi.com

These findings suggest that the this compound scaffold could be a valuable starting point for the development of novel antiparasitic drugs.

Neuroprotective and Central Nervous System Modulatory Effects

Studies in Metabolic and Bone Disorders (e.g., Antidiabetic, Anti-osteoporosis)

While some indazole derivatives have been noted for their potential in treating metabolic and bone disorders such as diabetes and osteoporosis, specific research and documented findings regarding the activity of this compound derivatives in these areas are not extensively reported in the available literature. nih.gov A general awareness of the diverse biological activities of indazole compounds suggests potential, but dedicated studies on this specific scaffold for antidiabetic or anti-osteoporosis applications are yet to be comprehensively published. nih.gov

Antitumor and Anticancer Research

Significant research has been conducted on the antitumor and anticancer properties of 1H-indazole-3-amine derivatives, which include compounds structurally related to this compound.

Inhibition of Cellular Proliferation and Cytotoxicity against Malignant Cell Lines

Derivatives of 1H-indazole-3-amine have been synthesized and evaluated for their ability to inhibit the growth of and cause death in various cancer cells.

A study by Wang et al. (2023) investigated a series of novel 1H-indazole-3-amine derivatives for their cytotoxic activity against a panel of human cancer cell lines. nih.gov The cell lines tested included A549 (lung cancer), K562 (chronic myeloid leukemia), PC-3 (prostate cancer), and Hep-G2 (hepatoma). nih.gov The results, measured as the half-maximal inhibitory concentration (IC50), indicated a range of potencies across the different cell lines. One of the most promising compounds from this series, designated as compound 6o , demonstrated a particularly strong inhibitory effect against the K562 leukemia cell line with an IC50 value of 5.15 µM. nih.gov Another compound, 5k , showed the best inhibitory effect against the Hep-G2 cell line with an IC50 of 3.32 µM. nih.gov

CompoundA549 (Lung) IC50 (µM)K562 (Leukemia) IC50 (µM)PC-3 (Prostate) IC50 (µM)Hep-G2 (Hepatoma) IC50 (µM)
6o>505.15>50>50
5kData not availableData not availableData not available3.32

A crucial aspect of anticancer drug development is the selectivity of a compound for cancer cells over healthy, non-cancerous cells. The study by Wang et al. (2023) also assessed the cytotoxicity of their synthesized compounds against a normal human embryonic kidney cell line, HEK-293. nih.gov Compound 6o, which was potent against the K562 leukemia cell line, showed significantly lower toxicity towards the normal HEK-293 cells, with an IC50 value of 33.2 µM. nih.gov This indicates a favorable selectivity profile. The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells, was 6.45 for compound 6o against K562 cells. nih.gov In contrast, the standard chemotherapy drug 5-fluorouracil (B62378) (5-Fu) exhibited a low selectivity index of 0.14. nih.gov However, compound 5k, despite its potent activity against Hep-G2 cells, was also highly toxic to the normal HEK-293 cells (IC50 = 12.17 µM), indicating poor selectivity. nih.gov

CompoundCancer Cell LineCancer Cell IC50 (µM)HEK-293 (Normal Cell) IC50 (µM)Selectivity Index (SI)
6oK5625.1533.206.45
5kHep-G23.3212.173.67
5-Fu (Control)K562Data not availableData not available0.14

Mechanisms of Antitumor Action

Research into the mechanisms by which these indazole derivatives exert their anticancer effects has pointed towards the induction of programmed cell death (apoptosis) and interference with the cell division cycle. For compound 6o, further investigation revealed that it likely induces apoptosis by inhibiting members of the Bcl-2 family of proteins and modulating the p53/MDM2 pathway in a dose-dependent manner. nih.gov Analysis of the cell cycle showed that treatment with compound 6o led to an increase in the population of K562 cells in the G0/G1 phase and a significant decrease in the proportion of cells in the S phase. nih.gov This suggests that the compound causes cell cycle arrest, thereby inhibiting proliferation. nih.gov

Tyrosine Kinase Inhibition

Derivatives of this compound have emerged as potent inhibitors of various tyrosine kinases, which are critical mediators of cell signaling pathways that are often dysregulated in cancer.

Fibroblast Growth Factor Receptor (FGFR): The 1H-indazol-3-amine scaffold has been identified as a key pharmacophore for the development of potent FGFR inhibitors. frontiersin.org Optimization of derivatives has led to compounds with significant inhibitory activity against FGFR1 and FGFR2. For instance, a derivative incorporating a 2,6-difluoro-3-methoxyphenyl group demonstrated potent enzymatic inhibition of FGFR1 (less than 4.1 nM) and FGFR2 (2.0 ± 0.8 nM). nih.gov This compound also exhibited antiproliferative effects in cancer cell lines with IC50 values of 25.3 ± 4.6 nM in KG1 cells and 77.4 ± 6.2 nM in SNU16 cells. nih.gov

Bcr-Abl: A series of 1H-indazol-3-amine derivatives have been synthesized and evaluated for their activity against the Bcr-Abl fusion protein, a hallmark of chronic myeloid leukemia. One notable compound demonstrated potent inhibition of both the wild-type Bcr-Abl and the T315I mutant, with IC50 values of 0.014 µM and 0.45 µM, respectively. nih.gov This derivative also showed significant inhibitory activity against K562 leukemia cells with an IC50 of 6.50 µM. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): The indazole core is a feature of several approved tyrosine kinase inhibitors, including some that target VEGFR-2. Linifanib, which contains a 1H-indazole-3-amine moiety, effectively binds to the hinge region of tyrosine kinases, including VEGFR. nih.gov While direct studies on this compound derivatives are limited, the established activity of related compounds suggests the potential for this scaffold in developing VEGFR-2 inhibitors.

Anaplastic Lymphoma Kinase (ALK): Entrectinib, a marketed drug containing a 1H-indazole-3-amide structure, is a known inhibitor of ALK. nih.gov This highlights the potential of the indazole scaffold in targeting ALK, although specific studies on this compound derivatives are needed to confirm this activity.

c-Kit and Platelet-Derived Growth Factor Receptor β (PDGFRβ): Researchers have designed 3-amino-1H-indazol-6-yl-benzamides, which are structurally related to this compound, to target the "DFG-out" conformation of kinases. Several of these compounds exhibited potent, single-digit nanomolar EC50 values against c-Kit and the T674M mutant of PDGFRα. researchgate.net

Fms-like Tyrosine Kinase 3 (FLT3): The same series of 3-amino-1H-indazol-6-yl-benzamides also demonstrated potent inhibitory activity against FLT3, with some compounds showing single-digit nanomolar EC50 values. researchgate.net

Pim Kinases: The indazole scaffold has been explored for the development of pan-Pim kinase inhibitors. nih.gov A series of 3-(pyrazin-2-yl)-1H-indazole derivatives were identified as potent inhibitors of Pim kinases. researchgate.net This suggests that the this compound framework could also be a promising starting point for developing inhibitors of this kinase family.

Epidermal Growth Factor Receptor (EGFR): Currently, there is no direct published research specifically detailing the inhibitory activity of this compound derivatives against EGFR.

Poly (ADP-ribose) Polymerase (PARP1/PARP2) Inhibition

Marketed drugs such as Niraparib, which feature an indazole core, are potent inhibitors of Poly (ADP-ribose) Polymerase (PARP) enzymes, specifically PARP1 and PARP2. nih.gov While this demonstrates the potential of the indazole scaffold in targeting these key DNA repair enzymes, specific studies on derivatives of this compound are required to ascertain their direct inhibitory effects on PARP1 and PARP2.

Modulation of Apoptotic Pathways

Derivatives of 1H-indazole-3-amine have been shown to influence programmed cell death, a critical process in cancer therapy.

Bcl2 family: One study demonstrated that a specific 1H-indazole-3-amine derivative could potentially inhibit members of the Bcl-2 family of proteins. nih.gov This was evidenced by the induction of apoptosis in K562 chronic myeloid leukemia cells. nih.gov

p53/MDM2 pathway: The same study also confirmed that the aforementioned derivative affects the p53/MDM2 pathway. nih.gov Treatment of K562 cells with this compound led to an upregulation of the tumor suppressor protein p53 and a downregulation of its negative regulator, MDM2. nih.gov This disruption of the p53-MDM2 interaction is a key mechanism for inducing apoptosis in cancer cells.

Inhibition of Mitochondrial Electron Transport

There is currently no publicly available scientific literature that specifically investigates the inhibitory effects of this compound derivatives on the mitochondrial electron transport chain.

Hexokinase Enzyme Modulation

At present, there are no published research findings detailing the modulation of the hexokinase enzyme by derivatives of this compound.

Anti-angiogenic Activity

The inhibition of tyrosine kinases such as VEGFR-2 by indazole-containing compounds like Linifanib points to the potential anti-angiogenic activity of this class of molecules. nih.gov By targeting key signaling pathways involved in the formation of new blood vessels, these derivatives could restrict tumor growth and metastasis. However, specific in vivo studies are needed to conclusively demonstrate the anti-angiogenic effects of this compound derivatives.

Preclinical Efficacy Studies in In Vivo Cancer Models

While in vitro studies have shown promising results, detailed preclinical efficacy studies in in vivo cancer models for derivatives of this compound are not extensively reported in the current literature. One study on a related 3-aminoindazole derivative, ABT-869, demonstrated oral activity in a mouse uterine edema model and an HT1080 human fibrosarcoma xenograft tumor model, showcasing the potential of this scaffold in vivo. nih.gov Further xenograft studies are crucial to validate the therapeutic potential of this compound derivatives for various cancer types.

Modulation of Specific Receptor and Enzyme Systems

The following subsections detail the known interactions of this compound derivatives with specific biological targets.

Phosphodiesterase (PDE) Inhibition (e.g., PDE-4)

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing cyclic nucleotides like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). PDE4, a specific isoform, is a key regulator of inflammatory processes and has been a target for the development of anti-inflammatory drugs. While some 6-amino-1H-indazole analogs have been investigated as potential PDE4 inhibitors, a comprehensive review of scientific literature did not yield specific research or data on the PDE4 inhibitory activity of derivatives of this compound.

5-Lipoxygenase (5-LOX) Inhibition

5-Lipoxygenase (5-LOX) is a crucial enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. Inhibition of 5-LOX is a therapeutic strategy for inflammatory conditions. Despite the interest in 5-LOX inhibitors, searches of scientific databases did not reveal any studies specifically investigating the 5-LOX inhibitory properties of derivatives of this compound.

Indoleamine 2,3-dioxygenase 1 (IDO1) Enzyme Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catabolizes the essential amino acid tryptophan. Its overexpression in the tumor microenvironment can lead to immunosuppression, making it a significant target in cancer immunotherapy. While the development of IDO1 inhibitors is an active area of research, there is no specific information available in the scientific literature regarding the evaluation of this compound derivatives as IDO1 inhibitors.

Nitric Oxide Synthase (NOS) Inhibition

Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes. There are three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While various compounds are being studied as NOS inhibitors, there is a lack of specific research on the inhibitory effects of this compound derivatives on any of the NOS isoforms.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters. They are well-established targets for the treatment of depression and neurodegenerative diseases like Parkinson's disease. Although various heterocyclic compounds have been explored for MAO inhibition, a review of the available literature did not provide any specific data on the MAO inhibitory activity of derivatives of this compound.

Cannabinoid Receptor (CB1) Agonism

The cannabinoid receptor 1 (CB1), primarily located in the central nervous system, is a key component of the endocannabinoid system and a target for various therapeutic applications. A number of synthetic cannabinoids, including some indazole derivatives, have been identified. However, there is no published research specifically detailing the activity of this compound derivatives as CB1 receptor agonists.

Advanced Research Methodologies and Future Perspectives

Computational Chemistry and Molecular Modeling in Compound Optimization

Computational chemistry and molecular modeling have become indispensable tools in modern drug design, offering a rational approach to optimizing lead compounds like 6-(Aminomethyl)-1H-indazol-3-amine. These in silico methods provide deep insights into molecular interactions, guiding the synthesis of more potent and selective analogs.

In Silico Screening and Virtual Ligand Design

In silico screening allows for the rapid assessment of large virtual libraries of compounds against a specific biological target. For indazole derivatives, this approach can identify novel candidates with desired pharmacological profiles. nih.govugm.ac.idresearchgate.net Techniques like quantitative structure-activity relationship (QSAR) modeling are employed to correlate the structural features of indazole derivatives with their biological activity. nih.govnih.gov For instance, 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors have helped in understanding the structural requirements for their inhibitory potency. nih.gov

Virtual ligand design, often guided by pharmacophore modeling, plays a crucial role in designing new molecules with enhanced activity. ugm.ac.idnih.govnih.gov By identifying the key chemical features necessary for biological activity, researchers can design novel indazole-based compounds with improved therapeutic potential. ugm.ac.id For example, a pharmacophore model for estrogen receptor alpha (ERα) inhibitors, consisting of hydrophobic, hydrogen bond acceptor, and aromatic interaction features, was used to screen asymmetrical hexahydro-2H-indazole analogs of curcumin. ugm.ac.idresearchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is critical for understanding the binding interactions of this compound and its derivatives with their biological targets. nih.govnih.govresearchgate.net Docking studies have been instrumental in elucidating how the indazole scaffold interacts with the ATP binding pockets of various kinases. For example, the amine group of 1H-indazol-3-amine has been shown to form hydrogen bonds with key residues in the active sites of enzymes like Tie-2 and EphB4.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights into the stability of binding and the conformational changes that may occur. nih.govnih.govyoutube.comresearchgate.net MD simulations of indazole derivatives have been used to study their interaction with targets like HIF-1α and to understand the unbinding pathways from enzymes such as CYP2E1. nih.govnih.gov These simulations, combined with binding free energy calculations, help in prioritizing derivatives for synthesis and further experimental testing.

Development of Novel Analogs and Conformationally Restricted Derivatives of this compound

The development of novel analogs and conformationally restricted derivatives is a key strategy to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. For this compound, this involves targeted modifications of its chemical structure.

The synthesis of various indazole derivatives allows for extensive structure-activity relationship (SAR) studies. nih.govresearchgate.net These studies have shown that the biological activity of indazol-3-amine derivatives is highly dependent on the substituents at different positions of the indazole ring. For example, the introduction of different groups on the indazole core can modulate its activity as a kinase inhibitor. nih.gov The development of new synthetic methodologies for indazole derivatives is crucial for accessing a wider range of chemical diversity. researchgate.net

Introducing conformational constraints into the molecule can lock it into a bioactive conformation, leading to increased potency and selectivity. This can be achieved by incorporating cyclic structures or other rigid linkers. The design and synthesis of such derivatives of this compound could lead to the discovery of next-generation therapeutics with improved pharmacological profiles.

Investigation of Emerging Therapeutic Applications and Biological Targets

While indazole derivatives have been extensively studied for their anticancer properties, particularly as kinase inhibitors, researchers are continuously exploring new therapeutic avenues for these compounds. nih.govresearchgate.netrsc.org

The versatility of the indazole scaffold allows it to interact with a wide range of biological targets. nih.gov Beyond kinases, emerging targets for indazole derivatives include histone deacetylases (HDACs), indoleamine 2,3-dioxygenase 1 (IDO1), and various receptors. nih.govnih.govnih.gov For example, novel indazole-based derivatives have been designed and evaluated as potent HDAC inhibitors. nih.gov The discovery of these new targets opens up possibilities for the use of compounds like this compound in treating a broader spectrum of diseases, including inflammatory conditions and infectious diseases. nih.govnewtbdrugs.org

Recent research has highlighted the potential of indazole derivatives as antibacterial and antifungal agents. nih.govontosight.ai The ability of these compounds to target microbial-specific pathways makes them attractive candidates for the development of new anti-infective drugs.

Challenges and Opportunities in the Translational Research of Indazole-Based Therapeutics

The translation of promising preclinical candidates into clinical therapies is a complex process fraught with challenges. For indazole-based therapeutics, these hurdles include optimizing pharmacokinetic properties, ensuring target selectivity, and managing potential toxicities. researchgate.net

One of the primary challenges is achieving a favorable ADME (absorption, distribution, metabolism, and excretion) profile. In silico ADMET prediction tools are increasingly being used to identify potential liabilities early in the drug discovery process. nih.govmdpi.com Issues such as poor solubility or rapid metabolism can hinder the clinical development of otherwise potent compounds.

Ensuring selectivity for the intended biological target over other related proteins is crucial to minimize off-target effects and associated toxicities. nih.gov While some indazole-based drugs are designed as multi-kinase inhibitors, achieving a desired selectivity profile remains a significant challenge. nih.gov

Despite these challenges, the field of indazole-based therapeutics is ripe with opportunities. The well-established role of this scaffold in targeting kinases provides a strong foundation for developing next-generation anticancer agents. nih.govresearchgate.net The exploration of novel biological targets and therapeutic areas offers exciting new avenues for drug development. researchgate.netchemimpex.com Continued innovation in synthetic chemistry, computational modeling, and biological evaluation will be essential to overcome the existing challenges and fully realize the therapeutic potential of compounds like this compound.

Q & A

Q. What synthetic strategies are recommended for preparing 6-(Aminomethyl)-1H-indazol-3-amine derivatives?

To synthesize derivatives of this compound, scaffold hopping and molecular hybridization are effective strategies. For example, Li et al. (2018) utilized these approaches to develop FGFR inhibitors by introducing substituents like 3-methoxyphenyl or N-ethylpiperazine groups to the indazole scaffold. Key steps include:

  • Scaffold hopping : Modifying the core indazole structure to introduce functional groups (e.g., methoxy or piperazine) at specific positions to enhance binding affinity.
  • Structural optimization : Iterative testing of substituents via enzymatic (IC50) and cellular anti-proliferative assays to identify optimal activity .
  • Reaction conditions : Refluxing intermediates in acetic acid or ethanol, followed by recrystallization (e.g., DMF/acetic acid mixtures for purity) .

Q. How is the structural characterization of this compound performed?

X-ray crystallography is the gold standard for determining the planar geometry and hydrogen-bonding patterns of indazole derivatives. For example, 1,3-dimethyl-1H-indazol-6-amine was analyzed using single-crystal X-ray diffraction, revealing deviations of <0.03 Å in planarity and N–H⋯N hydrogen bonds critical for crystal packing . Complementary techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and purity.
  • Infrared (IR) spectroscopy : To identify functional groups like amines or amides.

Q. What in vitro assays are used to evaluate kinase inhibition activity?

Enzymatic inhibition (IC50) and cellular anti-proliferative assays are standard:

  • Enzymatic assays : Measure inhibition of kinases like FGFR1 using recombinant enzymes (e.g., IC50 = 2.9 nM for compound 99) .
  • Cellular assays : Assess anti-proliferative effects in cancer cell lines (e.g., IC50 = 40.5 nM for compound 99) .
  • Dose-response curves : Generated using serial dilutions to determine potency and selectivity.

Advanced Research Questions

Q. How are structure-activity relationship (SAR) studies designed for indazole-based kinase inhibitors?

SAR studies focus on systematic substitution of the indazole scaffold:

  • Substituent screening : Test substituents (e.g., N-ethylpiperazine) for their impact on enzymatic and cellular activity. Li et al. found that N-ethylpiperazine enhanced FGFR1 inhibition by forming hydrogen bonds with kinase active sites .
  • Pharmacophore mapping : Identify critical binding motifs (e.g., the 1H-indazol-3-amine group) for hydrogen bonding with residues like Asp1046 in VEGFR-2 .
  • Bioisosteric replacement : Replace functional groups (e.g., methoxy with chloro) to balance potency and pharmacokinetics.

Q. What computational methods are used to predict binding interactions of this compound derivatives?

Molecular docking and dynamics simulations are critical:

  • Docking studies : Use software like AutoDock to model interactions between the indazole scaffold and kinase ATP pockets. For example, the amine group of 1H-indazol-3-amine forms hydrogen bonds with Glu885 in Tie-2 and Met696 in EphB4 .
  • Binding free energy calculations : Estimate interaction energies (e.g., ΔG) to prioritize derivatives for synthesis.
  • WaterMap analysis : Identify hydrophobic pockets or solvent-exposed regions for optimizing ligand solubility.

Q. How can researchers address stability and reactivity challenges during storage?

  • Storage conditions : Store derivatives at 2–8°C in amber vials to prevent light-induced degradation .
  • Incompatibility testing : Avoid exposure to strong oxidizers or acidic/basic conditions that may hydrolyze the aminomethyl group .
  • Stability assays : Monitor purity via HPLC over time under accelerated conditions (e.g., 40°C/75% humidity).

Q. What strategies are used to design multi-target inhibitors based on this compound?

  • Kinase profiling : Screen derivatives against panels of kinases (e.g., VEGFR-2, Tie-2, EphB4) to identify multi-target activity .
  • Fragment-based design : Combine indazole scaffolds with urea or sulfonamide groups to engage additional targets (e.g., compound 100a’s urea group binds Ile621 in EphB4) .
  • Selectivity indices : Calculate ratios of IC50 values (e.g., VEGFR-2 vs. off-target kinases) to minimize toxicity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.